L-Leucyl-L-alanyl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-serine
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Overview
Description
L-Leucyl-L-alanyl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-serine is a peptide composed of seven amino acids: leucine, alanine, serine, asparagine, leucine, glutamine, and serine. Peptides like this one play crucial roles in various biological processes, including signaling, enzymatic activity, and structural functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-alanyl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated using reagents like carbodiimides (e.g., DCC) and added to the resin-bound peptide.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, purification techniques like high-performance liquid chromatography (HPLC) are used to isolate the desired peptide.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-alanyl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-serine can undergo various chemical reactions, including:
Oxidation: The serine residues can be oxidized to form serine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized serine derivatives.
Reduction: Free thiol groups.
Substitution: Modified peptide with substituted amino acid residues.
Scientific Research Applications
L-Leucyl-L-alanyl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-serine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications in drug development and disease treatment.
Industry: Utilized in the production of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Leucyl-L-alanyl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-serine involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can trigger signaling pathways or enzymatic reactions, leading to various biological effects. The exact pathways and targets depend on the specific context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
- L-Seryl-L-asparaginyl-L-asparaginyl-L-phenylalanylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine
- L-Histidyl-L-seryl-L-glutaminylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-tyrosyl-L-seryl-L-lysyl-L-tyrosyl-L-leucyl-L-α-aspartyl-L-seryl-L-arginyl-L-arginyl-L-alanyl-L-glutaminyl-L-α-aspartyl-L-phenylalanyl-L-valyl-L-glutaminyl-L-tryptophyl-L-leucyl-L-methionyl-L-asparaginyl-L-threonine hydrochloride
Uniqueness
L-Leucyl-L-alanyl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness allows it to interact with particular molecular targets and participate in specific biological processes.
Properties
CAS No. |
858361-30-5 |
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Molecular Formula |
C30H53N9O12 |
Molecular Weight |
731.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C30H53N9O12/c1-13(2)8-16(31)25(45)34-15(5)24(44)38-20(11-40)29(49)37-19(10-23(33)43)28(48)36-18(9-14(3)4)27(47)35-17(6-7-22(32)42)26(46)39-21(12-41)30(50)51/h13-21,40-41H,6-12,31H2,1-5H3,(H2,32,42)(H2,33,43)(H,34,45)(H,35,47)(H,36,48)(H,37,49)(H,38,44)(H,39,46)(H,50,51)/t15-,16-,17-,18-,19-,20-,21-/m0/s1 |
InChI Key |
FJRYNHZUVHFIFS-BPSSIEEOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)O)N |
Origin of Product |
United States |
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